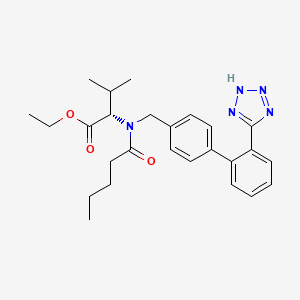

Valsartan Ethyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Valsartan Ethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C26H33N5O3 and its molecular weight is 463.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Valsartan ethyl ester, a derivative of valsartan, is an angiotensin II receptor blocker (ARB) primarily used in the management of hypertension and heart failure. This compound exhibits biological activities similar to valsartan itself, particularly in its ability to selectively antagonize the angiotensin II receptor type 1 (AT1). This article reviews the biological activity of this compound, including its pharmacokinetics, therapeutic applications, and relevant case studies.

This compound functions by blocking the AT1 receptor, which plays a critical role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting this receptor, this compound leads to:

- Reduced blood pressure : Decreasing vascular resistance and promoting vasodilation.

- Lowered aldosterone levels : Resulting in decreased sodium retention and fluid volume.

- Improved cardiac function : Beneficial for patients with heart failure by reducing afterload and preventing ventricular remodeling .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Rapid absorption : Following oral administration, this compound is quickly absorbed into the bloodstream.

- Half-life : It has a notable half-life that supports once-daily dosing.

- Minimal liver metabolism : Approximately 20% of the drug is biotransformed, indicating a low potential for drug-drug interactions through cytochrome P450 enzymes .

Therapeutic Applications

This compound is primarily utilized in treating:

- Hypertension : Effective in lowering blood pressure and managing chronic hypertension.

- Heart Failure : Used to improve outcomes in patients with heart failure by enhancing cardiac output and reducing symptoms .

- Diabetes Management : Some studies suggest that valsartan may help in managing glucose metabolism, potentially reducing the risk of type 2 diabetes in at-risk populations .

Case Study 1: Long-term Effects on Skeletal Muscle Fatty Acid Handling

A randomized double-blind placebo-controlled trial investigated the effects of valsartan on skeletal muscle fatty acid handling in individuals with impaired glucose metabolism. The study found that:

- After 26 weeks of treatment with valsartan, there was a significant reduction in the saturation of intramuscular triglycerides and diacylglycerols.

- This suggests improved lipid partitioning and reduced fatty acid spillover into circulation, indicating enhanced adipose tissue lipid buffering capacity .

Case Study 2: Safety Profile of Sacubitril/Valsartan

A large-scale analysis evaluated adverse events associated with sacubitril/valsartan, which includes valsartan. Key findings included:

- A total of 12 million reports were analyzed, revealing that hypotension was the most frequently reported adverse event.

- The study highlighted that while valsartan is generally well-tolerated, monitoring for side effects such as dizziness and renal impairment is essential .

Comparative Analysis of this compound and Valsartan

| Feature | This compound | Valsartan |

|---|---|---|

| Mechanism | AT1 receptor antagonist | AT1 receptor antagonist |

| Bioavailability | 23–25% | 23–25% |

| Half-life | Extended | Extended |

| Primary Uses | Hypertension, heart failure | Hypertension, heart failure |

| Metabolism | Minimal liver metabolism | Minimal liver metabolism |

Analyse Chemischer Reaktionen

Acylation Reaction

-

Reactants : L-valine benzyl ester (or methyl ester) and valeryl chloride.

-

Conditions :

-

Outcome : Forms the pentanoyl side chain, yielding N-(1-oxopentyl)-N-[[2'-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl]-L-valine ethyl ester .

Tetrazole Ring Formation

-

Reactants : Intermediate cyano-group precursor and sodium azide (NaN₃).

-

Conditions :

Hydrolysis to Valsartan

This compound undergoes alkaline hydrolysis to produce the active pharmaceutical ingredient (API):

-

Conditions :

Key Degradation Pathways

Synthetic Route Comparison

Physicochemical Data

-

Solubility : Slightly soluble in water; soluble in ethanol, DMF .

-

Storage : Stable at room temperature under anhydrous conditions .

Industrial Challenges

Eigenschaften

IUPAC Name |

ethyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O3/c1-5-7-12-23(32)31(24(18(3)4)26(33)34-6-2)17-19-13-15-20(16-14-19)21-10-8-9-11-22(21)25-27-29-30-28-25/h8-11,13-16,18,24H,5-7,12,17H2,1-4H3,(H,27,28,29,30)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSNVLAJCYDJEU-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.